3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt
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Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 260-118-5 is known as Tris(2-chloroethyl) phosphate. This compound is a colorless to pale yellow liquid that is primarily used as a flame retardant in various materials, including plastics, textiles, and foams. It is known for its effectiveness in reducing the flammability of materials and is widely used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
POCl3+3C2H4O→C6H12Cl3O4P+3HCl
Industrial Production Methods
In industrial settings, the production of Tris(2-chloroethyl) phosphate involves large-scale reactors where phosphorus oxychloride and ethylene oxide are combined. The reaction is typically carried out at elevated temperatures and pressures to optimize yield and efficiency. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloroethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and plastics.
Mechanism of Action
The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphoric acid upon heating. The phosphoric acid acts as a flame retardant by promoting the formation of a char layer on the material’s surface, which helps to insulate the material and prevent further combustion. Additionally, the release of chlorine atoms can help to quench free radicals generated during the combustion process, further reducing flammability.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloro-1-methylethyl) phosphate: Another flame retardant with similar properties but different chemical structure.
Tris(2-chloroethyl) phosphite: Similar in name but different in chemical behavior and applications.
Uniqueness
Tris(2-chloroethyl) phosphate is unique in its balance of effectiveness, stability, and ease of production. Its ability to act as a flame retardant in a wide range of materials makes it a versatile and valuable compound in various industrial applications.
Properties
CAS No. |
56332-32-2 |
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Molecular Formula |
C7H4ClN4Na |
Molecular Weight |
202.57 g/mol |
IUPAC Name |
sodium;[(3-chlorophenyl)diazenyl]-cyanoazanide |
InChI |
InChI=1S/C7H4ClN4.Na/c8-6-2-1-3-7(4-6)11-12-10-5-9;/h1-4H;/q-1;+1 |
InChI Key |
RMBRYPUYGPQBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=N[N-]C#N.[Na+] |
Origin of Product |
United States |
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